8-(2-((4-chlorophenyl)amino)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
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Description
8-(2-((4-chlorophenyl)amino)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a useful research compound. Its molecular formula is C17H17ClN6O2 and its molecular weight is 372.81. The purity is usually 95%.
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Biological Activity
The compound 8-(2-((4-chlorophenyl)amino)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione , often referred to as a derivative of imidazopurine, has garnered attention in pharmacological research due to its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be broken down into several key components:
- Imidazo[2,1-f]purine core : This heterocyclic structure is known for its role in various biological activities.
- 4-Chlorophenyl group : Contributes to the compound's lipophilicity and biological interactions.
- Dimethyl substitution : Enhances stability and may influence binding affinity to biological targets.
Molecular Formula
The molecular formula is C15H18ClN5O2, with a molecular weight of approximately 333.79 g/mol.
Research indicates that compounds similar to this compound exhibit several biological activities:
-
Antibacterial Activity :
- Studies have shown that imidazopurine derivatives can inhibit bacterial growth. For instance, related compounds demonstrated moderate to strong activity against Salmonella typhi and Bacillus subtilis .
- The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
-
Enzyme Inhibition :
- The compound may act as an inhibitor of key enzymes such as acetylcholinesterase (AChE) and urease. Inhibitory activity against AChE is particularly significant for developing treatments for neurodegenerative diseases .
- Urease inhibition has been explored for its potential in treating infections caused by urease-producing bacteria.
- Antitumor Activity :
Case Studies
A series of pharmacological evaluations have been conducted on compounds related to the imidazopurine scaffold:
- Study 1 : A study indicated that certain derivatives exhibited IC50 values as low as 0.63 µM against urease, highlighting their potential as effective inhibitors compared to standard drugs .
- Study 2 : In vivo studies demonstrated that these compounds could significantly reduce tumor size in xenograft models, suggesting a role in cancer therapy .
Binding Interactions
Molecular docking studies have revealed that the compound interacts with various biological macromolecules:
- Bovine Serum Albumin (BSA) : Binding studies suggest that the compound has a high affinity for BSA, which may enhance its bioavailability and therapeutic efficacy .
Data Summary
Properties
IUPAC Name |
6-[2-(4-chloroanilino)ethyl]-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN6O2/c1-10-9-24-13-14(22(2)17(26)21-15(13)25)20-16(24)23(10)8-7-19-12-5-3-11(18)4-6-12/h3-6,9,19H,7-8H2,1-2H3,(H,21,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAYZCOZFJQDTSE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C3=C(N=C2N1CCNC4=CC=C(C=C4)Cl)N(C(=O)NC3=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.